5-Iodo-2,3-dihydropyridazin-3-one

説明

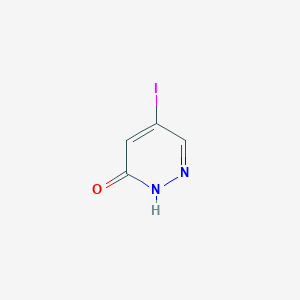

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMMCWOUBWROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586263 | |

| Record name | 5-Iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825633-94-1 | |

| Record name | 5-Iodo-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825633-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Organic Synthesis

5-Iodo-2,3-dihydropyridazin-3-one serves as a key intermediate in the synthesis of intricate organic compounds, finding applications in both medicinal and agricultural chemistry. sincerechemical.com The presence of the iodine atom on the pyridazinone ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular frameworks from simpler precursors.

The construction of fused heterocyclic systems is a key area of organic synthesis, as these structures are often found in biologically active molecules. This compound is a valuable precursor for creating such systems. Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings, are instrumental in this context. nih.govcommonorganicchemistry.comorganic-chemistry.org

For instance, the Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. researchgate.netnih.gov In a typical reaction, this compound could be coupled with a suitably functionalized alkyne. Subsequent intramolecular cyclization, potentially acid- or metal-catalyzed, can then lead to the formation of a new ring fused to the pyridazinone core. nih.gov This strategy has been successfully employed for the synthesis of various fused heterocycles, such as furo[2,3-b]quinoxalines and thieno[2,3-b]quinoxalines, from other iodo-heterocycles. rsc.org While direct, published examples starting specifically from this compound are not abundant in the reviewed literature, the established methodologies strongly support its potential in this area.

Similarly, the Suzuki coupling, which joins an organoboron compound with an organohalide, is a powerful tool for creating bi-aryl linkages or other carbon-carbon bonds. harvard.edunih.gov The reaction of this compound with a boronic acid or ester containing a reactive group could facilitate a subsequent cyclization to yield a fused system. The versatility of the Suzuki reaction makes it a highly attractive method for elaborating the pyridazinone core. commonorganicchemistry.com

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, provides another avenue for annulation. organic-chemistry.orgmdpi.comlibretexts.org By reacting this compound with an alkene bearing a suitable functional group, an intermediate can be generated that, upon cyclization, would yield a fused pyridazinone derivative.

A summary of potential palladium-catalyzed cross-coupling reactions for the synthesis of fused heterocycles starting from this compound is presented in the table below.

| Reaction | Coupling Partner | Potential Fused System |

| Sonogashira Coupling | Terminal Alkyne | Thienopyridazinones, Furopyridazinones |

| Suzuki Coupling | Organoboron Reagent | Phenyl-fused Pyridazinones |

| Heck Coupling | Alkene | Cycloalkenyl-fused Pyridazinones |

The pyridazinone scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize a diverse range of its derivatives is of high importance. nih.govscholarsresearchlibrary.comresearchgate.netrsc.org this compound is an excellent starting material for generating such a chemical library. The iodine atom can be readily substituted with a variety of functional groups through cross-coupling reactions, leading to a wide array of pyridazinone derivatives with potentially diverse biological activities. sincerechemical.comnih.gov

For example, palladium-catalyzed amination or etherification reactions can be employed to introduce nitrogen or oxygen-based substituents at the 5-position of the pyridazinone ring. Furthermore, the previously mentioned Sonogashira, Suzuki, and Heck reactions can be used to append various aryl, alkyl, or vinyl groups, significantly increasing the molecular diversity of the resulting products. nih.gov The synthesis of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as potential inhibitors of fatty acid binding protein 4 (FABP4) highlights the importance of functionalizing the pyridazinone core to achieve specific biological activities. semanticscholar.org

The pyridazinone nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological properties. sincerechemical.comscholarsresearchlibrary.com Consequently, this compound has garnered interest as a key building block in medicinal chemistry programs aimed at the discovery and development of new therapeutic agents. sincerechemical.com

The development of novel drug candidates often relies on the synthesis of focused libraries of compounds around a central scaffold. This compound is ideally suited for this purpose. Its ability to undergo a variety of chemical transformations allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize biological activity.

A notable area of interest is the development of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Several pyridazinone-based compounds have been investigated as PARP-1 inhibitors. researchgate.net The general strategy involves using the pyridazinone core as a scaffold and introducing various substituents to enhance binding to the enzyme's active site. researchgate.net While a specific drug candidate derived directly from this compound is not explicitly detailed in the reviewed literature, its utility as a starting material for creating pyridopyridazinone scaffolds, which are isosteres of known PARP inhibitors like Olaparib, is a promising area of research. researchgate.net

Pyridazinone derivatives have also been explored for other therapeutic applications, including as vasorelaxants and for their potential in treating hypertension. nih.gov The synthesis of pyridazin-3-one derivatives as bio-isosteric alternatives to the phthalazine (B143731) ring of hydralazine (B1673433) demonstrates the value of this scaffold in drug design. nih.gov

Beyond its role in the initial discovery of novel drug candidates, this compound can also serve as a crucial intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). sincerechemical.com The development of a commercial drug often involves a complex and lengthy synthetic route, and having access to versatile and reliable intermediates is essential.

For example, the synthesis of MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist, involves a pyridazinone core, highlighting the importance of this heterocycle in pharmaceutical development. nih.gov While the exact synthetic route to every pyridazinone-containing drug is not always public knowledge, the chemical reactivity of this compound makes it a plausible and valuable intermediate for the large-scale production of such pharmaceuticals.

The pyridazinone ring is not only relevant in pharmaceuticals but also in the field of agrochemicals. sincerechemical.comresearchgate.net A number of pyridazinone derivatives have been shown to possess herbicidal and insecticidal properties, making this class of compounds a fertile ground for the discovery of new crop protection agents. researchgate.net

The potential for this compound in agrochemical research stems from its ability to serve as a precursor for a wide range of substituted pyridazinones. sincerechemical.com By employing the synthetic methodologies described earlier, a library of pyridazinone derivatives can be generated and screened for herbicidal or insecticidal activity.

Research has shown that 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives exhibit bleaching and herbicidal activities. sciengine.comnih.gov The synthesis of these compounds often involves the construction of the pyridazinone ring followed by functionalization. The use of a pre-formed, reactive intermediate like this compound could streamline the synthesis of new analogues for SAR studies in the quest for more potent and selective herbicides. Similarly, the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives with herbicidal activity underscores the potential of fused pyridazinone systems in agriculture. mdpi.com

The table below summarizes the potential applications of this compound in various research areas.

| Research Area | Application | Rationale |

| Medicinal Chemistry | Synthesis of PARP inhibitors | Pyridazinone core is a known scaffold for PARP inhibition. researchgate.net |

| Medicinal Chemistry | Development of vasorelaxants | Pyridazinone derivatives have shown vasorelaxant properties. nih.gov |

| Agrochemical Research | Synthesis of herbicides | Pyridazinone derivatives have demonstrated herbicidal activity. researchgate.netsciengine.comnih.gov |

| Agrochemical Research | Development of insecticides | The pyridazinone scaffold is found in some insecticidal compounds. researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been employed to determine optimized molecular geometry, vibrational frequencies, and other key parameters. researchgate.net These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining a molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For related heterocyclic compounds, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In many organic molecules, the HOMO is often localized over the π-systems, while the LUMO is distributed across the electron-withdrawing groups. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. researchgate.net |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Calculated from the HOMO-LUMO energies. |

| Global Softness (S) | The reciprocal of global hardness. | Indicates the molecule's polarizability. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Calculated from the HOMO and LUMO energies. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.netnih.gov

For a molecule like 5-Iodo-2,3-dihydropyridazin-3-one, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the pyridazinone ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The iodine atom, being a large and polarizable halogen, would also influence the electrostatic potential distribution. The regions of positive potential are typically found around the hydrogen atoms. nih.gov

Energetic Properties and Stability Analysis

DFT calculations can provide insights into the thermodynamic stability of a molecule. By calculating properties such as the total energy, enthalpy, and Gibbs free energy of formation, the relative stability of different isomers or conformers can be assessed. scielo.org.mx For instance, in a study of a related dichloropyridazinone, the dimeric form was found to be in good agreement with experimental data, suggesting its stability. researchgate.net

The stability of this compound can be further understood by analyzing its global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors, including hardness and softness, provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. For cyclic structures like pyridazinones, conformational analysis helps to identify the most stable conformers. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein). nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interactions and Binding Modes

Molecular docking studies aim to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govnih.gov The binding affinity is often estimated by a scoring function that calculates the binding energy. nih.gov For pyridazinone derivatives, which have shown activity against various biological targets, docking studies can elucidate the key interactions responsible for their inhibitory effects. nih.gov

Successful docking requires the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the protein's active site. researchgate.netnih.gov For example, in the case of inhibitors targeting the main protease of SARS-CoV-2, specific hydrogen bonds and hydrophobic contacts were found to be crucial for binding. nih.gov

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the binding, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. nih.gov This can reveal the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. nih.gov

Table 2: Key Aspects of Ligand-Protein Interaction Studies

| Aspect | Description | Relevance to this compound |

| Binding Affinity | The strength of the binding between the ligand and the protein, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). nih.gov | Predicting the potential potency of the compound as an inhibitor. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's binding site. researchgate.net | Understanding the structural basis of inhibition and guiding further optimization. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. researchgate.net | The carbonyl and NH groups of the pyridazinone ring are likely hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | Interactions between nonpolar groups, which are important for binding in a nonpolar pocket of the protein. | The hydrocarbon portions of the molecule would contribute to these interactions. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom (iodine in this case) as an electrophilic species. | The iodine atom could form halogen bonds with electron-rich residues in the binding site. |

| Stability of Complex | The persistence of the ligand-protein interaction over time, often assessed through molecular dynamics simulations. nih.gov | Confirming the viability of the predicted binding mode. |

Note: The specific interactions and binding modes for this compound would depend on the specific protein target being investigated.

Mechanism of Action Elucidation

Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in clarifying the mechanism of action of pyridazinone derivatives at the atomic level. These techniques simulate the interaction between a small molecule (ligand), such as a pyridazinone derivative, and a biological macromolecule (receptor), like an enzyme or protein, to predict the binding mode and affinity.

Molecular docking studies on a series of novel pyridazinone derivatives have provided insights into their potential as antibacterial agents. mdpi.comresearchgate.net By docking these compounds into the active sites of various bacterial proteins, researchers can identify key amino acid residues involved in the binding and predict the strength of these interactions. For instance, studies have investigated the binding of pyridazinone derivatives to the crystal structures of proteins from Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net These simulations help to understand why certain derivatives exhibit potent antibacterial activity while others are less effective. For example, the presence and position of specific substituents, such as a fluoro group, were found to be crucial for binding to the receptor site of bacteria. semanticscholar.org

In the context of anticancer research, molecular docking has been used to explore the binding of pyridazinone-based diarylurea derivatives to the Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key target in angiogenesis. rsc.org These studies help to elucidate the binding modes of these compounds, supporting their potential as dual antimicrobial and anticancer agents. rsc.org

Furthermore, in silico repurposing studies have employed inverse virtual screening to identify new potential targets for pyridazinone-based compounds. nih.gov By screening a library of these molecules against thousands of protein binding sites, cytoplasmic aspartate aminotransferase was identified as a promising repurposed target. nih.gov Subsequent molecular dynamics simulations can then be used to validate the stability of the predicted ligand-protein interactions over time. nih.govnih.gov

Table 1: Example of Molecular Docking Data for Pyridazinone Derivatives This table is a representative example based on findings for pyridazinone derivatives.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyridazinone-A | S. aureus gyrase | -8.5 | ASP73, GLY77, ALA78 |

| Pyridazinone-B | VEGF-R2 | -9.2 | CYS919, LYS868, ASP1046 |

| Pyridazinone-C | Aspartate Aminotransferase | -7.9 | ARG292, LYS258, ASP222 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. nih.govbenthamdirect.com

For pyridazinone derivatives, QSAR and QSPR models have been developed for various applications. One such application is in the field of corrosion inhibition, where QSPR models have been established to link the molecular structure of pyridazine (B1198779) derivatives with their efficiency in protecting carbon steel in acidic environments. nih.gov These models use molecular descriptors calculated from the chemical structure, such as electronic properties and molecular size, to predict the inhibition potential. nih.gov

In the area of antiviral drug discovery, 3D-QSAR studies have been performed on 5-hydroxy-2H-pyridazin-3-one derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov These studies, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D models that map the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the inhibitory activity. nih.gov The results from these models can guide the design of more potent inhibitors by indicating which structural modifications are likely to enhance binding to the target enzyme. nih.gov

The development of a robust QSAR/QSPR model requires a set of compounds with known activities or properties and a selection of relevant molecular descriptors. mdpi.com The predictive power of these models is rigorously tested through internal and external validation methods to ensure their reliability. nih.govmdpi.com

Table 2: Key Parameters in a Hypothetical QSAR Model for Pyridazinone Derivatives This table represents typical parameters found in QSAR studies.

| Parameter | Value/Descriptor | Significance |

|---|---|---|

| r² (Coefficient of Determination) | 0.92 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | 0.75 | Indicates good predictive power of the model. |

| Key Molecular Descriptors | XlogP, Dipole Moment, HOMO Energy | Represents hydrophobicity, polarity, and electronic properties influencing activity. |

| Statistical Method | Partial Least Squares (PLS) | A common regression method used to build the QSAR model. |

Predictive Modeling in Chemical and Biological Systems

Predictive modeling extends beyond QSAR/QSPR to encompass a broader range of computational predictions regarding the behavior of chemical compounds in biological and chemical systems. This includes the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET).

For novel pyridazinone derivatives, ADMET studies are often performed computationally to assess their drug-likeness. researchgate.net These predictive models can forecast properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. By identifying potential liabilities early in the drug discovery process, these models help to prioritize which compounds should be synthesized and tested in vitro, saving time and resources. semanticscholar.org

Predictive modeling is also crucial in materials science and agricultural chemistry, where this compound may serve as an intermediate. sincerechemical.com Models can predict the properties of new materials or the potential efficacy and environmental fate of new agrochemicals derived from this scaffold. sincerechemical.com

Furthermore, predictive models based on machine learning and artificial intelligence are increasingly being used to analyze large datasets of chemical information. These models can identify complex patterns and relationships that are not apparent from simpler statistical methods, leading to new hypotheses and discoveries in the application of pyridazinone compounds.

Table 3: Example of Predicted ADMET Properties for a Pyridazinone Derivative This table is a representative example of computational ADMET predictions.

| Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this enzyme. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

Biological Activities and Pharmacological Potential of Dihydropyridazinone Derivatives General, and Specific to 5 Iodo Substitution Where Applicable

Antimicrobial Activity

Dihydropyridazinone derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net The core structure of these compounds provides a template for the development of new antimicrobial agents.

Several studies have highlighted the potential of dihydropyridazinone derivatives as antibacterial agents. For instance, certain diarylurea derivatives based on a pyridazinone scaffold have shown notable activity against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular compound, 10h, exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against S. aureus. nih.gov Another study reported that newly synthesized hydrazide hydrazone derivatives displayed strong effects against various pathogenic bacterial strains. mdpi.com Specifically, compound 5f showed significant activity against Bacillus subtilis, Escherichia coli (E. coli), S. aureus, and Klebsiella pneumoniae, with inhibition zone diameters ranging from 16.0 to 20.4 mm. mdpi.com The MIC for compound 5f against E. coli was found to be 2.5 mg/mL. mdpi.com

The antibacterial action of these compounds is often attributed to the presence of specific functional groups such as imino, amino, and cyano groups, as well as the thiazol ring, which can enhance their antibacterial properties. mdpi.com Research into antimicrobial peptides (AMPs) has also shown promise, with encapsulated AMPs demonstrating improved activity against MRSA and E. coli O157:H7. nih.gov For example, the encapsulation of the G17 peptide in PLGA nanoparticles decreased the MIC50 against MRSA from 1.5 to 0.2 µM and against E. coli O157:H7 from 12.5 to 3.13 µM. nih.gov

While specific data on the antibacterial efficacy of 5-iodo-2,3-dihydropyridazin-3-one against these exact pathogens is not extensively detailed in the provided results, the broader class of dihydropyridazinone and related heterocyclic derivatives shows significant potential for the development of new antibacterial drugs. researchgate.netmdpi.comresearchgate.net

Table 1: Antibacterial Activity of Selected Dihydropyridazinone and Related Derivatives

| Compound/Derivative | Target Pathogen | Activity Measurement | Result |

| Diarylurea derivative 10h | S. aureus | MIC | 16 µg/mL nih.gov |

| Hydrazide hydrazone 5f | E. coli | MIC | 2.5 mg/mL mdpi.com |

| Hydrazide hydrazone 5f | B. subtilis | Inhibition Zone | 20.4 ± 0.25 mm mdpi.com |

| Hydrazide hydrazone 5f | S. aureus | Inhibition Zone | 16.0 ± 0.31 mm mdpi.com |

| G17 peptide (encapsulated) | MRSA | MIC50 | 0.2 µM nih.gov |

| G17 peptide (encapsulated) | E. coli O157:H7 | MIC50 | 3.13 µM nih.gov |

Dihydropyridazinone derivatives have also been investigated for their antifungal properties. researchgate.net Certain pyridazinone-based diarylurea derivatives have demonstrated significant antifungal activity. nih.gov For example, compound 8g was found to have a notable effect against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov

In a different study, a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives, which share a heterocyclic nature, were synthesized and evaluated for their antifungal activity. nih.govcapes.gov.br Compounds 3e, 3g, and 3n from this series showed fair to good activity against Rhizoctonia solani and Botrytis cinerea, even at a low concentration of 12.5 μg/mL. nih.govcapes.gov.br Notably, compound 3n exhibited an EC50 of 5.4 μg/mL and an EC90 of 21.1 μg/mL against B. cinerea, demonstrating significantly higher potency than the reference drug pyrimethanil. nih.govcapes.gov.br

Furthermore, novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have shown strong antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov These findings underscore the potential of developing dihydropyridazinone and related heterocyclic compounds as effective antifungal agents. biorxiv.org

Table 2: Antifungal Activity of Dihydropyridazinone and Related Derivatives

| Compound/Derivative | Target Fungus | Activity Measurement | Result |

| Diarylurea derivative 8g | Candida albicans | MIC | 16 µg/mL nih.gov |

| 5-Iodo-1,2,3-triazole derivative 3n | Botrytis cinerea | EC50 | 5.4 µg/mL nih.govcapes.gov.br |

| 5-Iodo-1,2,3-triazole derivative 3n | Botrytis cinerea | EC90 | 21.1 µg/mL nih.govcapes.gov.br |

| Spiro pyrimidine (B1678525) derivatives 9a-9d | Trichophyton rubrum | - | Strong activity nih.gov |

| Spiro pyrimidine derivatives 9a-9d | Trichophyton mentagrophytes | - | Strong activity nih.gov |

| Spiro pyrimidine derivatives 9a-9d | Candida albicans | - | Strong activity nih.gov |

The antiviral potential of dihydropyridazinone derivatives and related heterocyclic compounds has been an area of active research. researchgate.net While specific studies on this compound's antiviral effects are not detailed in the provided results, the broader class of compounds shows promise. For instance, certain pyridazinone derivatives have been recognized for their antiviral activities among other pharmacological applications. nih.gov

Research on other heterocyclic structures provides insight into potential antiviral mechanisms. For example, a newly synthesized imide derivative of 3-nitro-1,8-naphthalic acid demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1) and vaccinia virus. nih.gov Similarly, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to suppress the replication of influenza viruses. mdpi.com These compounds exhibited virucidal activity, reducing the infectivity of the virus. mdpi.com

Furthermore, interferons, which are potent immune cytokines, have been shown to inhibit the replication of SARS-CoV-2 in a dose-dependent manner. nih.gov Studies on 5′-arylchalcogeno-3-aminothymidine derivatives have also indicated their potential as inhibitors of SARS-CoV-2 replication. mdpi.com While direct evidence for the antiviral activity of this compound is pending, the established antiviral properties of related heterocyclic compounds suggest that this is a worthwhile area for future investigation.

Anticancer and Anti-Proliferative Properties

Dihydropyridazinone derivatives have emerged as a significant class of compounds with promising anticancer and anti-proliferative activities. researchgate.netnih.gov Their ability to be synthesized with various substituents allows for the fine-tuning of their biological effects against different types of cancer. researchgate.net

Numerous studies have demonstrated the in vitro cytotoxicity of dihydropyridazinone derivatives against a range of human cancer cell lines. nih.govnih.gov For instance, a series of diarylurea derivatives based on a pyridazinone scaffold were tested against 60 cancer cell lines, with several compounds showing significant growth inhibition. nih.govrsc.org Compounds 8f, 10l, and 17a, in particular, displayed potent anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Further evaluation of compounds 10l and 17a revealed GI50 values between 1.66 and 100 μM. rsc.org

Another pyridazinone derivative, referred to as Pyr-1, demonstrated potent cytotoxicity against 22 human cancer cell lines. nih.gov It was particularly effective against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines. nih.gov The half-maximal cytotoxic concentrations (CC50) for Pyr-1 were in the low micromolar or even nanomolar range for some cell lines. nih.gov

While specific cytotoxicity data for this compound is not available in the provided search results, the potent activity of other pyridazinone derivatives highlights the potential of this chemical class in cancer therapy. researchgate.netjksus.orgnih.gov

Table 3: In vitro Cytotoxicity of Selected Dihydropyridazinone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result |

| Diarylurea derivatives 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition % | 62.21% - 100.14% rsc.org |

| Diarylurea derivatives 10l, 17a | Various | GI50 | 1.66 - 100 µM rsc.org |

| Pyr-1 | Leukemia (CEM, HL-60) | CC50 | Low µM to nM range nih.gov |

| Pyr-1 | Breast (MDA-MB-231, MDA-MB-468) | CC50 | Low µM to nM range nih.gov |

| Pyr-1 | Lung (A-549) | CC50 | Low µM to nM range nih.gov |

The anticancer effects of dihydropyridazinone derivatives are mediated through various molecular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. rsc.orgnih.gov

Apoptosis Induction: Several studies have shown that dihydropyridazinone derivatives can induce programmed cell death, or apoptosis, in cancer cells. For example, compound 10l, a pyridazinone-based diarylurea derivative, was found to upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org This shift in the balance of pro- and anti-apoptotic proteins leads to the initiation of the apoptotic cascade. Another pyridazinone derivative, Pyr-1, was also shown to induce apoptosis in acute promyelocytic leukemia cells, as confirmed by various cellular and molecular markers. nih.gov The mechanism of action for Pyr-1 involves the generation of reactive oxygen species (ROS) and impairment of proteasome activity, leading to cellular stress and subsequent apoptosis. nih.gov

VEGFR-2 Inhibition: A crucial mechanism for the anticancer activity of many dihydropyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.orgnih.gov VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby hindering its growth and metastasis. A series of pyridazinone-based diarylurea derivatives exhibited remarkable VEGFR-2 inhibitory activity, with IC50 values ranging from 60.70 to 1800 nM. nih.gov Similarly, other heterocyclic compounds, such as dihydropyrimidinone derivatives, have also been identified as potent VEGFR-2 inhibitors. nih.gov

The dual functionality of some of these compounds, acting as both antimicrobial and anticancer agents, makes them particularly interesting for further development, especially in the context of treating cancer patients who are often immunocompromised and susceptible to infections. nih.govrsc.org

Cardiovascular Activities

The dihydropyridazinone scaffold is a core component in several compounds investigated for their cardiovascular effects. These activities are primarily linked to the inhibition of phosphodiesterase-III (PDE3) in heart muscles and blood vessels. nih.govoup.com

Specific research detailing the cardiovascular activities of this compound has not been reported. The following sections discuss the general findings for the dihydropyridazinone class.

Several 4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and shown to possess positive inotropic (cardiotonic) and vasodilatory properties. nih.govoup.comnih.gov A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones produced dose-related increases in myocardial contractility. nih.gov This effect was generally accompanied by modest increases in heart rate and decreases in blood pressure. nih.gov

The mechanism behind these effects is often attributed to the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov However, some potent vasodilator dihydropyridazinone derivatives have shown low inhibitory effects against the PDE3 isoenzyme, suggesting their mechanism of action may differ and requires further investigation. oup.com

Table 1: Cardiotonic and Vasodilatory Activity of select Dihydropyridazinone Derivatives

| Compound Class | Observed Effect | Mechanism of Action (Proposed) | Reference |

| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Increased myocardial contractility, vasodilation | Selective inhibition of cardiac PDE3 | nih.gov |

| Substituted 4,5-dihydropyridazin-3(2H)-ones | Potent vasorelaxant agents | Low inhibition of PDE3, other mechanisms likely | oup.com |

| Various 4,5-dihydro-3(2H)pyridazinone derivatives | Positive inotropic effects, some higher than digoxin | Inhibition of PDE3 | nih.gov |

Certain dihydropyridazinone derivatives have demonstrated significant antihypertensive and antiplatelet activities. nih.gov In one study, newly synthesized 4,5-dihydro-3(2H)pyridazinone compounds were evaluated for these properties. Four of the tested compounds showed a marked and significant hypotensive effect, which was greater than that of a previously reported reference compound. nih.gov Furthermore, two of the compounds in the same study induced complete inhibition of platelet aggregation. nih.gov

No specific data concerning the antiplatelet or antihypertensive properties of this compound are available.

Central Nervous System (CNS) Activities

The dihydropyridine (B1217469) scaffold, structurally related to dihydropyridazinones, is well-known for its activity within the central nervous system, particularly as anticonvulsant agents. nih.govnih.govjocpr.com The presence of dihydropyridine receptors in the brain underlies the central effects of this class of compounds. nih.gov

There is no specific information available regarding the central nervous system activities of this compound. The following section focuses on the established anticonvulsant properties of the broader class of dihydropyridine derivatives.

Numerous studies have confirmed the anticonvulsant effects of dihydropyridine derivatives. nih.govnih.gov These compounds have been evaluated using various models, including the maximal electroshock (MES) induced convulsion method, which is considered an effective screen for drugs against grand mal epilepsy. nih.govnih.gov

The mechanism of action for the anticonvulsant effects of dihydropyridines is thought to involve the inhibition of L-type and T-type calcium channels in neurons. nih.gov Additionally, some derivatives may act by inhibiting N-methyl-D-aspartate (NMDA) receptors. nih.gov Structure-activity relationship studies have indicated that factors such as lipophilicity can influence the potency and onset of action of these compounds. nih.gov For example, in one study of 4-imidazolyl-1,4-dihydropyridines, increased lipophilicity was correlated with a shorter time to achieve maximum anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of select Dihydropyridine Derivatives

| Compound Series | Seizure Model | Activity Noted | Reference |

| 2,2'-{[4-(aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl}dihydrazinecarbothioamide | Maximal Electroshock (MES) | Moderate anticonvulsant activity | nih.gov |

| 4-imidazolyl-1,4-dihydropyridines | Not specified | Increased seizure threshold; activity dependent on lipophilicity | nih.gov |

| Substituted 1, 4-Dihydropyridines | MES, PTZ, Strychnine | Exhibited anticonvulsant activity | jocpr.com |

Antidepressant and Anxiolytic Effects

Dihydropyridazinone derivatives have shown potential as modulators of the central nervous system, exhibiting both antidepressant and anxiolytic-like effects. researchgate.net The mechanism of action for these effects is often linked to their interaction with key neurotransmitter systems.

Antidepressant Effects: The antidepressant potential of certain dihydropyridazinone derivatives is thought to be mediated through their influence on monoamine neurotransmitters like serotonin (B10506) (5-HT). frontiersin.orgmdpi.com Some derivatives may act on serotonin receptors, such as the 5-HT2A receptor, which is a known target for several antidepressant medications. nih.govnih.gov Modulation of these receptors can influence downstream signaling pathways involved in mood regulation. nih.gov For instance, some studies suggest that the antidepressant effects of certain compounds are linked to the upregulation of brain-derived neurotrophic factor (BDNF) and 5-HT1A receptor expression, which can be stimulated by increased serotonin levels. frontiersin.orgmdpi.com

Anxiolytic Effects: The anxiolytic, or anxiety-reducing, properties of dihydropyridazinone derivatives are also an area of active investigation. researchgate.netnih.gov The mechanism underlying these effects may involve the glutamatergic system, as hyperactivity of this system is associated with anxiety. nih.gov Additionally, interactions with GABA-A receptors, the primary targets for benzodiazepines, could contribute to their anxiolytic profile. Some studies have explored the anxiolytic-like activity of related heterocyclic compounds, demonstrating effects comparable to established anxiolytic drugs like clonazepam. mdpi.com The serotonergic system, particularly the 5-HT2A receptors, is also implicated in the anxiolytic actions of some compounds. nih.govmdpi.com

Neuroprotective Actions

Beyond their effects on mood and anxiety, certain dihydropyridazinone derivatives have demonstrated potential as neuroprotective agents. This activity is crucial for combating the neuronal damage seen in various neurodegenerative diseases and injuries.

The neuroprotective effects of these compounds are often attributed to their ability to counteract oxidative stress and neuroinflammation, two key contributors to neuronal cell death. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Dihydropyridazinone derivatives with antioxidant properties can help mitigate this damage.

Furthermore, glutamatergic dysfunction, characterized by excessive glutamate (B1630785) activity, is a common pathway for neuronal injury. nih.gov Compounds that can modulate glutamatergic neurotransmission may therefore offer a neuroprotective benefit. While direct evidence for this compound is still emerging, the broader class of dihydropyridazinones presents a promising avenue for the development of new neuroprotective therapies.

Other Biological Activities

The therapeutic and commercial potential of dihydropyridazinone derivatives extends beyond the central nervous system, with research indicating promising activities in several other areas.

Antidiabetic

Several dihydropyridazinone and related heterocyclic derivatives have been investigated for their potential in managing diabetes. scholarsresearchlibrary.comnih.govresearchgate.netmdpi.com One of the primary mechanisms explored is the inhibition of key digestive enzymes, α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the breakdown of carbohydrates in the gut is slowed, leading to a more gradual absorption of glucose and a reduction in post-meal blood sugar spikes. nih.gov

For instance, studies on dihydropyrimidinone derivatives, which share structural similarities, have shown significant inhibition of α-glucosidase. nih.govnih.gov Some of these compounds exhibited inhibitory activity comparable to or even exceeding that of standard antidiabetic drugs like acarbose. mdpi.commdpi.com The antidiabetic potential of these derivatives is an active area of research, with a focus on optimizing their potency and selectivity. researchgate.net

Antioxidant

Many dihydropyridazinone derivatives possess notable antioxidant properties. researchgate.net This activity is primarily attributed to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. gavinpublishers.comnih.govnih.gov The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.commdpi.com

The structure of the dihydropyridazinone molecule, including the nature and position of its substituents, plays a crucial role in its antioxidant potential. mdpi.com For example, the presence of electron-donating groups can enhance the radical scavenging ability of the molecule. gavinpublishers.com The antioxidant properties of these derivatives may contribute to their other observed biological activities, such as their neuroprotective and anti-inflammatory effects.

Thyroid Hormone Receptor Modulation

Certain dihydropyridazinone derivatives have been identified as modulators of thyroid hormone receptors (TRs). nih.gov Thyroid hormones play a critical role in regulating metabolism, and their receptors are important therapeutic targets. nih.govnih.gov There are two main isoforms of the thyroid hormone receptor, TRα and TRβ. nih.gov

Selective modulation of the TRβ isoform is of particular interest for the treatment of metabolic disorders like dyslipidemia. nih.gov This is because activation of TRβ in the liver can lead to beneficial effects on lipid levels, while avoiding the adverse cardiac effects associated with TRα activation. nih.gov Research has led to the discovery of pyridazinone derivatives that exhibit significant selectivity for TRβ over TRα. nih.gov One such compound, MGL-3196, has shown promise in clinical trials for lowering LDL cholesterol and triglycerides. nih.gov

Agrochemical Properties (Herbicidal, Larvicidal, Insecticidal)

In addition to their pharmacological applications, dihydropyridazinone derivatives have demonstrated significant potential in the field of agrochemicals. sincerechemical.com They have been investigated for their herbicidal, larvicidal, and insecticidal properties. researchgate.netscholarsresearchlibrary.comresearchgate.net

Herbicidal Activity: A number of pyridazinone derivatives have been synthesized and evaluated for their ability to control weeds. nih.govnih.govresearchgate.net Some of these compounds act by inhibiting key plant enzymes, such as acetyl-coenzyme A carboxylase (ACCase), which is involved in fatty acid biosynthesis. nih.gov The herbicidal efficacy can be influenced by the substituents on the pyridazinone ring. nih.govnih.gov For example, the presence of a methyl group at specific positions on the ring has been shown to be critical for high herbicidal activity against both grass and broadleaf weeds. nih.gov Some derivatives have shown broad-spectrum weed control and may have multiple modes of action. nih.gov

Larvicidal and Insecticidal Activity: The potential of dihydropyridazinone derivatives as larvicidal and insecticidal agents is also being explored. researchgate.net While specific data on this compound is limited in this context, the broader class of pyridazinone and related heterocyclic compounds has shown activity against various insect pests. researchgate.netrsc.org This suggests that with further modification and optimization, dihydropyridazinone derivatives could be developed into effective and environmentally safer crop protection agents.

Data Tables

Table 1: Investigated Biological Activities of Dihydropyridazinone Derivatives and Related Compounds

| Biological Activity | Target/Mechanism of Action | Compound Class | Key Findings |

| Antidepressant | Monoamine neurotransmitter modulation (e.g., serotonin) | Dihydropyridazinone Derivatives | Potential to modulate 5-HT2A receptors, influencing mood regulation. |

| Anxiolytic | Glutamatergic and GABAergic system modulation | Dihydropyridazinone Derivatives | May counteract glutamatergic hyperactivity and interact with GABA-A receptors. |

| Neuroprotective | Antioxidant and anti-inflammatory actions | Dihydropyridazinone Derivatives | Potential to mitigate neuronal damage by reducing oxidative stress. |

| Antidiabetic | Inhibition of α-amylase and α-glucosidase | Dihydropyridazinone & Dihydropyrimidinone Derivatives | Slows carbohydrate breakdown, reducing postprandial glucose spikes. |

| Antioxidant | Free radical scavenging | Dihydropyridazinone Derivatives | Ability to neutralize reactive oxygen species, preventing cellular damage. |

| Thyroid Hormone Receptor Modulation | Selective activation of TRβ isoform | Pyridazinone Derivatives | Potential for treating dyslipidemia by lowering LDL cholesterol and triglycerides. |

| Herbicidal | Inhibition of plant enzymes (e.g., ACCase) | Pyridazinone Derivatives | Effective against a broad spectrum of weeds. |

| Larvicidal/Insecticidal | Various | Pyridazinone & Related Heterocycles | Potential for development as crop protection agents. |

Future Directions and Emerging Research Areas

Development of Novel Dihydropyridazinone-Based Therapeutics

The core structure of dihydropyridazinone is a fertile ground for the development of new therapeutic agents. mdpi.com Researchers are actively designing and synthesizing novel derivatives with the aim of creating treatments for a range of diseases.

One promising area is the development of dual-action agents. For instance, research has focused on creating pyridazinone-based compounds that exhibit both anticancer and antimicrobial properties. nih.govnih.gov This is particularly relevant as cancer patients undergoing chemotherapy are often immunocompromised and susceptible to infections. nih.govnih.gov By mimicking the structures of known anticancer and antimicrobial agents like sorafenib, scientists are developing new diarylurea derivatives with a pyridazinone core. nih.gov

Another significant avenue is in the treatment of neurodegenerative diseases. A series of pyridazinone derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase-B (MAO-B). nih.gov Inhibition of MAO-B can help prevent the degradation of dopamine (B1211576) and reduce the production of neurotoxic byproducts, making these compounds potential therapies for conditions like Parkinson's disease. mdpi.com

The versatility of the pyridazinone ring allows for its incorporation into a variety of molecular frameworks, targeting different biological pathways. mdpi.com This includes the development of agents with anti-inflammatory, analgesic, antihypertensive, and antiplatelet effects. mdpi.com

Targeted Drug Delivery Systems for 5-Iodo-2,3-dihydropyridazin-3-one and its Derivatives

To enhance the efficacy and reduce potential side effects of this compound and its derivatives, researchers are exploring targeted drug delivery systems (TDDS). youtube.com These systems are designed to deliver the therapeutic agent specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing the drug's concentration where it is needed most and minimizing its impact on healthy cells. youtube.com

Key strategies being investigated include:

Nanocarriers: Encapsulating dihydropyridazinone derivatives within nanoparticles, liposomes, or dendrimers can improve their solubility, stability, and pharmacokinetic profile. youtube.comnih.govnih.gov These nanocarriers can be further modified with targeting ligands.

Prodrugs: The chemical structure of the dihydropyridazinone can be modified to create a prodrug that is inactive until it reaches the target site, where it is converted to the active form by specific enzymes or physiological conditions. nih.gov

Conjugation: Attaching the dihydropyridazinone derivative to a targeting moiety, such as an antibody or a polymer like chitosan, can guide the drug to specific cells or tissues. nih.gov For example, conjugating a drug to glucose could enhance its uptake by cancer cells that overexpress glucose transporters. mdpi.com

These advanced delivery systems hold the promise of making treatments based on dihydropyridazinone more potent and safer. youtube.com

Investigation of Resistance Mechanisms and Strategies to Combat them (e.g., in Antimicrobial and Anticancer Contexts)

A significant challenge in the long-term efficacy of antimicrobial and anticancer drugs is the development of resistance. nih.govfrontiersin.org As dihydropyridazinone-based therapeutics are developed, it is crucial to concurrently investigate potential resistance mechanisms and devise strategies to overcome them.

In the context of cancer, resistance can arise from various factors, including:

Alterations in Drug Targets: Mutations in the target protein can prevent the drug from binding effectively. frontiersin.orgexlibrisgroup.com

Increased DNA Repair: Cancer cells can enhance their DNA repair mechanisms to counteract the damage caused by cytotoxic drugs. nih.gov

Drug Inactivation or Efflux: The cancer cell may metabolize the drug into an inactive form or actively pump it out of the cell. nih.govfrontiersin.org

To combat these resistance mechanisms, researchers are exploring several approaches:

Combination Therapy: Using dihydropyridazinone-based drugs in combination with other agents that have different mechanisms of action can reduce the likelihood of resistance emerging.

Development of Novel Analogues: Synthesizing new derivatives that can overcome known resistance mutations.

Targeting Resistance Pathways: Developing drugs that specifically inhibit the cellular machinery responsible for resistance, such as efflux pumps or DNA repair enzymes.

Understanding and anticipating resistance will be key to the sustained clinical success of this class of compounds. nih.gov

Exploration of Structure-Activity Relationships through Advanced Chemical Modification

The therapeutic activity of dihydropyridazinone derivatives is intrinsically linked to their chemical structure. Exploring the structure-activity relationship (SAR) is a fundamental aspect of medicinal chemistry that guides the design of more potent and selective drugs. nih.gov

For this compound, the iodine atom at the 5-position is a key feature that can be readily modified through chemical reactions like nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, enabling a systematic investigation of how these changes affect biological activity.

For example, studies on MAO-B inhibitors have shown that the introduction of a para-chloro substituent on a phenyl ring attached to the pyridazinone core significantly increased inhibitory activity. nih.gov Similarly, in anticancer derivatives, the nature of the diarylurea moiety has been shown to be critical for activity against different cancer cell lines. nih.govnih.gov

By systematically altering different parts of the molecule and assessing the impact on a specific biological target, researchers can build a comprehensive SAR profile. This knowledge is invaluable for optimizing lead compounds and designing new molecules with improved therapeutic properties.

Computational Design and Virtual Screening for New Analogues

In modern drug discovery, computational methods play a crucial role in accelerating the identification of promising new drug candidates. nih.govresearchgate.net Virtual screening and computational design are powerful tools being applied to the dihydropyridazinone scaffold to explore vast chemical spaces and prioritize compounds for synthesis and testing. nih.govresearchgate.net

Key computational approaches include:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, docking simulations can be used to predict how thousands or even millions of virtual compounds will bind to it. researchgate.netnih.gov This helps to identify molecules with a high predicted affinity for the target. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this method uses the chemical structures of known active compounds to identify other molecules with similar properties. researchgate.net

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This model can then be used to search for new molecules that fit these criteria. mdpi.com

These in silico methods save significant time and resources by focusing laboratory efforts on compounds that are most likely to be active, thereby streamlining the drug discovery pipeline for new dihydropyridazinone analogues. nih.govmdpi.com

Sustainable and Green Chemistry Approaches in Dihydropyridazinone Synthesis

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. unife.itmdpi.com The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are being applied to the synthesis of dihydropyridazinones. doi.orgresearchgate.net

Research is underway to develop greener synthetic routes that:

Utilize Biomass-Derived Starting Materials: One innovative approach involves synthesizing dihydropyridazinone platforms from biomass-derived compounds like levulinic acid. rsc.org

Employ Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus. mdpi.comdoi.org

Use Catalyst-Free or Biocatalytic Methods: Developing reactions that proceed efficiently without the need for heavy metal catalysts or using enzymes (biocatalysis) to perform chemical transformations under mild conditions. mdpi.comrsc.org

Improve Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

A notable example is the reported catalyst-free reaction in water to produce a dihydropyridazinone from levulinic acid and hydrazine (B178648) hydrate, achieving a quantitative yield at room temperature in minutes. rsc.org Adopting these green chemistry principles will not only reduce the environmental impact of producing these important compounds but can also lead to more cost-effective and safer manufacturing processes. unife.itdoi.org

Translational Research and Pre-Clinical Development

Translational research acts as the critical bridge between basic scientific discoveries in the laboratory and their application in clinical practice. nih.govdndi.org For promising dihydropyridazinone-based compounds, this phase involves a rigorous process of pre-clinical development to gather the necessary data to support an application for human clinical trials. nih.govyoutube.com

This stage encompasses a series of crucial studies:

Lead Optimization: Refining the chemical structure of the most promising compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Studies: Testing the drug candidate in relevant animal models of the target disease to confirm its therapeutic effect. nih.gov

Pharmacokinetics and ADMET Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound to understand how it behaves in a living organism. nih.gov

Formulation Development: Creating a stable and effective formulation for administering the drug. youtube.com

Scale-up Synthesis: Developing a robust and reproducible method for producing the drug candidate in larger quantities under Good Manufacturing Practices (GMP). nih.gov

The ultimate goal of this translational phase is to select a single, optimized drug candidate with a strong safety and efficacy profile to move forward into Phase I clinical trials in humans. nih.govyoutube.com This process requires a multidisciplinary effort and careful planning to ensure the best chance of success for these novel therapeutics. nih.gov

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 5-Iodo-2,3-dihydropyridazin-3-one, and how can yield optimization be achieved?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of halogenated pyridazinone precursors (e.g., chloro or bromo derivatives) using iodide sources. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Temperature : 80–100°C to balance reaction rate and byproduct formation.

- Stoichiometry : 1.5–2.0 equivalents of iodide to ensure complete substitution.

- Monitoring : TLC or HPLC to track intermediate consumption (e.g., disappearance of chloro-precursor at Rf 0.5 in ethyl acetate/hexane 1:1) .

- Optimization Tip : Conduct reactions under inert atmospheres (N2/Ar) to prevent iodide oxidation.

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Answer :

- NMR Spectroscopy : 1H NMR should show a singlet for the lactam proton (δ ~10.2 ppm) and deshielded aromatic protons (C-4 and C-6). 13C NMR confirms the iodine-induced deshielding at C-5 (~95 ppm).

- Mass Spectrometry : HRMS (ESI+) should exhibit [M+H]+ at m/z 237.9521 (C4H4IN2O).

- X-ray Crystallography : Definitive for regioselectivity confirmation, though crystal growth may require slow evaporation from dichloromethane/hexane .

Advanced Research Questions

Q. How can transient intermediates in the iodination of pyridazinones be characterized, given their instability?

- Answer : Reactive intermediates like 4,5-diiodo-6-phenylpyridazin-3(2H)-one (undetected in prior studies) require:

- Low-Temperature Quenching : Rapid cooling to -78°C to "freeze" intermediates.

- In-Situ Spectroscopy : Cryo-NMR or time-resolved FTIR to capture C-I bond vibrations (~510 cm⁻¹).

- Computational Validation : DFT calculations (B3LYP/6-311++G**) to model transition states and verify proposed pathways .

Q. What mechanistic insights explain contradictions in regioselectivity during derivatization of this compound?

- Answer : Competing electronic and steric effects dictate reactivity:

- Electrophilic Substitution : The electron-deficient pyridazinone ring directs electrophiles to C-4.

- Nucleophilic Attack : Iodine at C-5 acts as a leaving group in cross-coupling (e.g., Suzuki-Miyaura), but competing lactam ring-opening occurs under strong bases.

- Mitigation Strategy : Use weak bases (K2CO3) and Pd(PPh3)4 catalysts in THF/H2O biphasic systems to suppress degradation .

Q. How do computational methods enhance understanding of this compound’s stability under varying conditions?

- Answer :

- Thermodynamic Stability : Gibbs free energy calculations (DFT) reveal lactam ring stability decreases above 120°C.

- Hydrolytic Degradation : Molecular dynamics simulations (AMBER) predict rapid hydrolysis in aqueous acidic media (pH < 3) via C-2 protonation.

- Photostability : TD-DFT identifies a π→π* transition at 280 nm, suggesting UV light-induced decomposition risks .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。